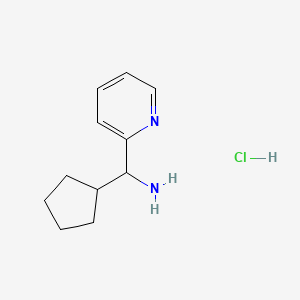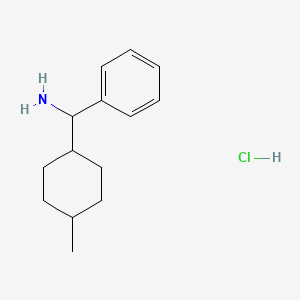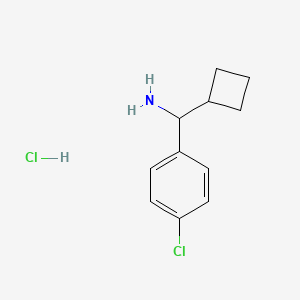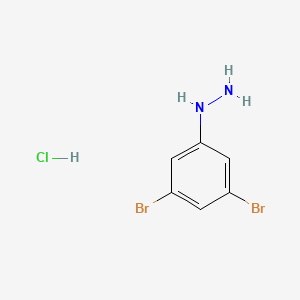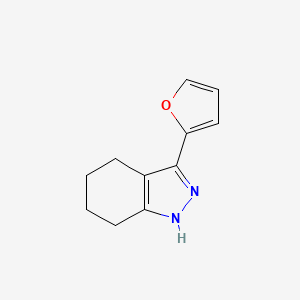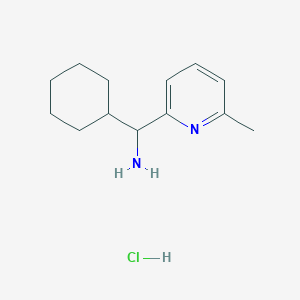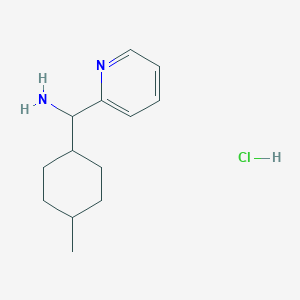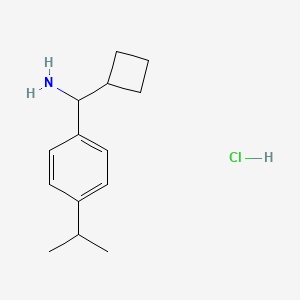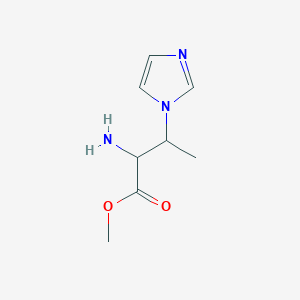
1-Cyclopropyl-2-methylpropan-2-amine hydrochloride
Vue d'ensemble
Description
“1-Cyclopropyl-2-methylpropan-2-amine hydrochloride” is a chemical compound with the molecular weight of 149.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2-methylpropan-2-amine hydrochloride” is1S/C7H15N.ClH/c1-6(8-2)5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Cyclopropyl-2-methylpropan-2-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 149.66 .Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening Reactions
One application involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology, applied in an enantioselective synthesis, has been used for creating compounds with potential as dual serotonin/norepinephrine reuptake inhibitors, showcasing the compound's utility in synthesizing biologically active molecules (Lifchits & Charette, 2008).
Dehydrochlorination and Cyclopropanation Reactions
Another study demonstrates the dehydrochlorination of chloroform by N,N-Bis(silatranylmethyl)methylamine, leading to the formation of amine hydrochloride and dichlorocarbene. This reaction pathway highlights the compound's role in generating cyclopropane derivatives through cyclopropanation reactions, which are pivotal in synthesizing complex organic molecules (Lazareva & М. Lazarev, 2011).
Copper-Catalyzed Cyclopropylation
Research on copper-catalyzed Chan-Lam cyclopropylation outlines a method for preparing small molecules with cyclopropane-heteroatom linkages, crucial in medicinal chemistry. This method is notable for its operational convenience and its ability to provide a strategic synthesis route towards cyclopropyl amine derivatives, among others (Derosa et al., 2018).
Diastereo- and Enantioselective Synthesis
A significant application is found in the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process emphasizes the compound's importance in creating biologically active compounds with multiple substituents and stereocenters, offering insights into synthetic strategies for constructing complex molecular architectures (Feng et al., 2019).
Biocatalytic Routes for Synthesis
Exploration into biocatalytic routes for synthesizing key building blocks for pharmaceuticals, such as the anti-thrombotic agent ticagrelor, demonstrates the versatility of cyclopropyl amine derivatives. These routes offer high enantioselectivity, showcasing the compound's utility in creating enantiomerically pure substances for drug development (Hugentobler et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,8)5-6-3-4-6;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREVHQADKKIFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1439896-40-8 | |
| Record name | 1-cyclopropyl-2-methylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




